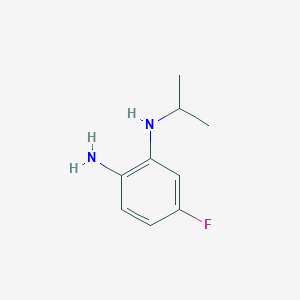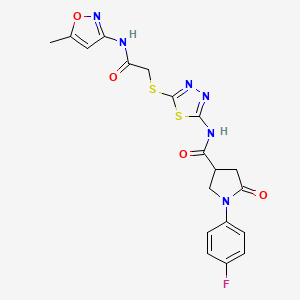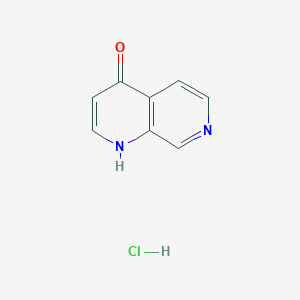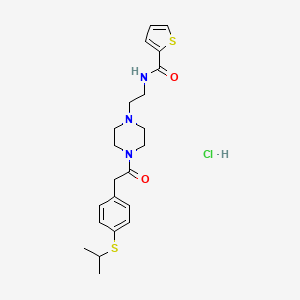
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as BDP, is a chemical compound that has been studied for its potential applications in scientific research. BDP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Scientific Research Applications
Synthesis and Biological Activities
The compound has been utilized as a core structure in the synthesis of novel derivatives with significant biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects against certain bacterial strains and showed potential antiviral activity against tobacco mosaic virus, highlighting its utility in developing antimicrobial and antiviral agents (Xia, 2015). Additionally, microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities, suggesting the compound's role in producing new antimicrobial agents with additional therapeutic benefits (Başoğlu et al., 2013).
Enantioseparation and Antimicrobial Evaluation
The compound's derivatives have been studied for their enantioseparation and antimicrobial properties. For example, the enantioseparation of 1-(1,4-Benzodioxane-2-carbonyl)piperazine enantiomers, an intermediate for antihypertensive drugs, has been achieved, underscoring its importance in the pharmaceutical industry for drug synthesis (Yu, 2005). Moreover, novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems synthesized and evaluated for their antimicrobial activity further exemplify the compound's utility in discovering new antimicrobial agents (Hamama et al., 2017).
Anti-inflammatory Activity and Antidiabetic Potential
Certain derivatives have shown significant anti-inflammatory activity, as well as potential antidiabetic effects. The synthesis and characterization of compounds for their anti-inflammatory activity reveal the therapeutic potential of the compound's derivatives in treating inflammation-related conditions (Ahmed et al., 2017). Furthermore, piperazine derivatives have been identified as new antidiabetic compounds, indicating the compound's applicability in developing treatments for diabetes (Le Bihan et al., 1999).
Anticancer and Antimicrobial Agents
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB inhibitors, suggesting the compound's derivatives as potential candidates for treating bacterial infections and targeting bacterial biofilms (Mekky & Sanad, 2020). Additionally, new 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents have demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's utility in anticancer drug development (El-Masry et al., 2022).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-15(13-10-21-11-3-1-2-4-12(11)22-13)19-7-5-18(6-8-19)14-9-16-23-17-14/h1-4,9,13H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHVIYAGYSZVSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)
![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)
![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)
![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)



![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)
